2-Chloro-3,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-Chloro-3,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,6-dimethyl-3-chloropyridine with formamide, followed by cyclization to form the desired pyrido[1,2-a]pyrimidinone structure .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Chalcogenation: Metal-free C-3 chalcogenation (sulfenylation and selenylation) has been reported, leading to the formation of 3-ArS/ArSe derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include aryl sulfonyl hydrazides, arylsulfonyl chlorides, sulfinic acids, and sodium sulfonates. Reaction conditions often involve mild temperatures and the presence of catalysts such as iodine .
Major Products
Major products formed from these reactions include various substituted derivatives of the original compound, such as 3-ArS/ArSe derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
2-Chloro-3,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Pharmaceuticals: The compound exhibits versatile biological activities, including CXCR3 antagonism, HLE inhibition, and acetylcholinesterase inhibition.
Material Sciences: It is used in the synthesis of polymers and other materials with specific properties.
Agrochemicals: The compound and its derivatives are used in the development of agrochemicals with improved efficacy.
Mechanism of Action
The mechanism of action of 2-Chloro-3,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it acts as an antagonist to the CXCR3 receptor, inhibiting its activity and thereby modulating immune responses . The compound also inhibits enzymes such as acetylcholinesterase, affecting neurotransmission and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
2,8-Dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one: Similar in structure but with different substitution patterns.
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Another related compound with distinct functional groups.
Uniqueness
2-Chloro-3,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its broad range of applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C10H9ClN2O |
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Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-chloro-3,7-dimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H9ClN2O/c1-6-3-4-8-12-9(11)7(2)10(14)13(8)5-6/h3-5H,1-2H3 |
InChI Key |
YFPRYMWEYKLXAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C)Cl)C=C1 |
Origin of Product |
United States |
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